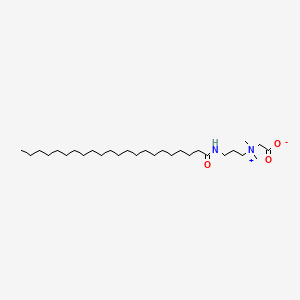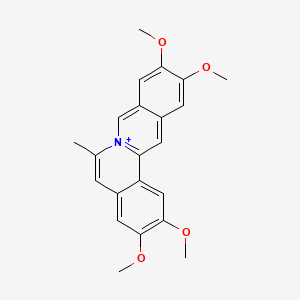
Propanamide, 2,2,3,3,3-pentafluoro-N-(2-((propylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, 2,2,3,3,3-pentafluoro-N-(2-((propylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- is a fluorinated amide compound. Fluorinated compounds are known for their unique chemical properties, including high thermal stability, resistance to oxidation, and low reactivity, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanamide, 2,2,3,3,3-pentafluoro-N-(2-((propylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- typically involves multiple steps, including the introduction of fluorine atoms and the formation of the amide bond. Common synthetic routes may include:
Fluorination: Introduction of fluorine atoms into the precursor molecules using reagents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST).
Amide Formation: Coupling of the fluorinated intermediate with the appropriate amine under conditions such as the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and amide formation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques, such as chromatography, ensures high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Propanamide, 2,2,3,3,3-pentafluoro-N-(2-((propylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions (OH-) or amines replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Propanamide, 2,2,3,3,3-pentafluoro-N-(2-((propylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which propanamide, 2,2,3,3,3-pentafluoro-N-(2-((propylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways and cellular responses.
Pathway Interference: The compound can interfere with metabolic or signaling pathways, leading to changes in cellular function and behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanamide, 2,2,3,3,3-pentafluoro-N-phenyl-: A similar fluorinated amide with different substituents, used in various chemical applications.
2,2,3,3,3-Pentafluoro-1-propanol: A fluorinated alcohol with applications in organic synthesis and material science.
Uniqueness
Propanamide, 2,2,3,3,3-pentafluoro-N-(2-((propylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- is unique due to its specific combination of fluorinated groups and the pyridinyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
141283-66-1 |
|---|---|
Formule moléculaire |
C12H11F8N3O3S |
Poids moléculaire |
429.29 g/mol |
Nom IUPAC |
2,2,3,3,3-pentafluoro-N-[2-(propylsulfonylamino)-5-(trifluoromethyl)pyridin-3-yl]propanamide |
InChI |
InChI=1S/C12H11F8N3O3S/c1-2-3-27(25,26)23-8-7(4-6(5-21-8)11(15,16)17)22-9(24)10(13,14)12(18,19)20/h4-5H,2-3H2,1H3,(H,21,23)(H,22,24) |
Clé InChI |
IJIRBIUVBXWKCW-UHFFFAOYSA-N |
SMILES canonique |
CCCS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[Bis(2-hydroxypropyl)amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12689693.png)







